
2-(Naphthalen-2-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Naphthalen-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 90299-04-0 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 1-methyl-1-(2-naphthyl)ethylamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-2-yl)propan-2-amine” is represented by the linear formula C13H15N . The InChI code for this compound is 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“2-(Naphthalen-2-yl)propan-2-amine” is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Naphthalene derivatives, including compounds similar to 2-(Naphthalen-2-yl)propan-2-amine hydrochloride, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors, exhibiting potential in developing anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Moreover, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are being investigated for potential applications in real-time detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (Gong, Addla, Lv, & Zhou, 2016).
Environmental Studies
Studies have also focused on the environmental impact of naphthalene compounds, evaluating their sources, exposure, and effects in both indoor and outdoor environments. For example, combustion processes have been identified as key sources of airborne emissions of naphthalene, contributing to environmental pollution and raising health concerns (Jia & Batterman, 2010). Another aspect of environmental research has been the investigation into the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, highlighting the crucial role of microbial degradation in the ecological recovery of PAH-contaminated sites (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Analytical and Environmental Chemistry
The analytical procedures for evaluating polychlorinated naphthalenes in human and environmental matrices have been reviewed, emphasizing the toxicity, persistence, bioaccumulation, and potential for long-range transport of these compounds. This review also discussed different analytical methods for assessing polychlorinated naphthalenes in various environmental samples, underscoring the need for continuous monitoring of these toxic congeners (Agunbiade, Adeniji, Okoh, & Okoh, 2020).
Corrosion Inhibition
The use of naphthalene derivatives as corrosion inhibitors has been highlighted in a review focusing on phthalocyanine and naphthalocyanine compounds. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as effective anticorrosive materials in various metal/electrolyte systems (Verma, Ebenso, Quraishi, & Rhee, 2021).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
2-naphthalen-2-ylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPCHJRWWPFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)propan-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

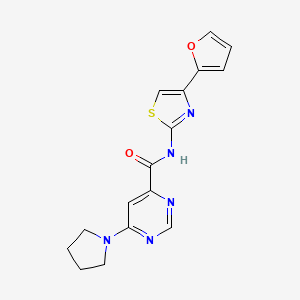
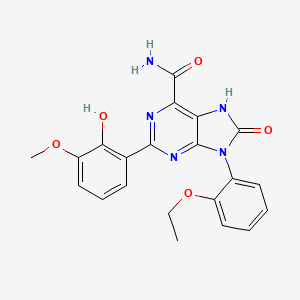
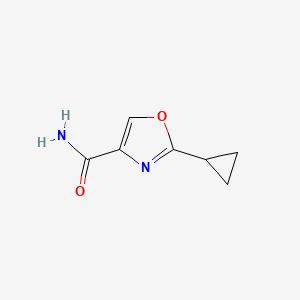
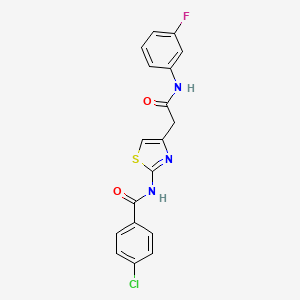
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
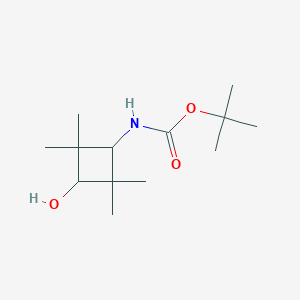
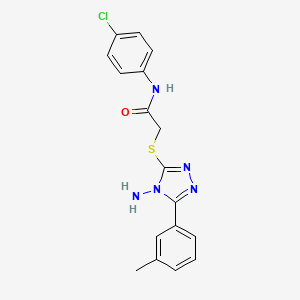
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)